molecular formula C14H21NO2 B3023309 N-2-Adamantyl-3-oxobutanamide CAS No. 63664-40-4

N-2-Adamantyl-3-oxobutanamide

Cat. No.: B3023309
CAS No.: 63664-40-4
M. Wt: 235.32 g/mol
InChI Key: UGKQVLQBJHXWNZ-UHFFFAOYSA-N
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Description

N-2-Adamantyl-3-oxobutanamide is a chemical compound that features an adamantane core, a unique structure known for its stability and rigidity The adamantane moiety is a diamondoid hydrocarbon, which imparts significant lipophilicity and steric bulk to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

N-2-Adamantyl-3-oxobutanamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-2-Adamantyl-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-2-adamantyl-3-oxobutanoic acid, while reduction could produce N-2-adamantyl-3-hydroxybutanamide .

Scientific Research Applications

N-2-Adamantyl-3-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-2-Adamantyl-3-oxobutanamide involves its interaction with specific molecular targets. The adamantane core can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-Adamantyl-3-oxobutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an adamantane core with a 3-oxobutanamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-adamantyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-8(16)2-13(17)15-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,2-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKQVLQBJHXWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358178
Record name N-(2-adamantyl)-3-oxo-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63664-40-4
Record name N-(2-adamantyl)-3-oxo-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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